![molecular formula C7H4BrF3 B1521065 1-Bromo-3-(difluoromethyl)-2-fluorobenzene CAS No. 1204333-52-7](/img/structure/B1521065.png)
1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Overview
Description
1-Bromo-3-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4BrF3. It is characterized by a benzene ring substituted with a bromine atom, a difluoromethyl group, and a fluorine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the bromination of 3-(difluoromethyl)-2-fluorobenzene using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce the corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can lead to the formation of various halogenated benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Synthesis Intermediates
One of the primary applications of 1-bromo-3-(difluoromethyl)-2-fluorobenzene is as an intermediate in the synthesis of pharmaceutical compounds. The difluoromethyl group enhances the lipophilicity of molecules, thereby improving their pharmacokinetic properties, such as absorption and distribution in biological systems.
Case Study: Difluoromethylated Anticancer Agents
Recent studies have investigated the use of difluoromethylated benzene derivatives in the development of anticancer agents. For instance, compounds incorporating difluoromethyl groups have shown increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .
Material Science Applications
2. Development of Fluorinated Polymers
Fluorinated compounds like this compound are crucial in developing advanced materials, particularly fluoropolymers. These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for various industrial applications.
Table 1: Comparison of Fluorinated Polymers
Polymer Type | Properties | Applications |
---|---|---|
PTFE (Teflon) | High chemical resistance, low friction | Non-stick coatings, seals |
PVDF | Good mechanical strength, UV resistance | Chemical processing equipment |
FEP | Excellent electrical insulation | Wiring, cables |
Chemical Synthesis Applications
3. Reagent in Organic Reactions
This compound serves as a valuable reagent in organic synthesis. It can participate in various coupling reactions, allowing for the formation of complex molecular architectures.
Case Study: Copper-Mediated Coupling Reactions
Research has demonstrated that this compound can be effectively used in copper-mediated coupling reactions to create difluoromethylated arenes. These reactions are pivotal for synthesizing compounds with specific electronic properties useful in electronics and optoelectronics .
Research Insights
Recent advancements in difluoromethylation techniques have expanded the scope of applications for this compound. Notably, late-stage difluoromethylation processes have been developed that allow for the selective introduction of the difluoromethyl group into complex organic molecules without extensive protection-deprotection strategies .
Mechanism of Action
1-Bromo-3-(difluoromethyl)-2-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-3-(difluoromethyl)benzene and 1-bromo-3-(difluoromethoxy)benzene. its unique combination of bromine, difluoromethyl, and fluorine substituents distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
1-Bromo-3-(difluoromethyl)benzene
1-Bromo-3-(difluoromethoxy)benzene
1-Bromo-2-fluorobenzene
1-Bromo-4-(difluoromethyl)benzene
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Biological Activity
1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS Number: 627526-90-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:
- Molecular Formula : C7H4BrF3
- Molecular Weight : 227.01 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing halogenated moieties, such as this compound, exhibit significant anticancer activity. For instance, research has shown that fluorinated benzene derivatives can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific proteins involved in cell proliferation and survival. In particular, it has been noted for its potential to inhibit the activity of the KRAS protein, which is often mutated in cancers such as pancreatic and colorectal cancer .
Anti-inflammatory Activity
Fluorinated compounds are also known for their anti-inflammatory properties. Studies have demonstrated that similar compounds can significantly reduce inflammation markers in vitro.
- Case Study : A recent investigation into a series of fluorinated pyrazoles showed that certain derivatives exhibited potent anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 1: Summary of Biological Activities
Activity Type | Compound Tested | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | This compound | <20 | |
Anti-inflammatory | Fluorinated pyrazoles | 34.1 | |
Protein Inhibition | KRAS protein interaction | >50 |
Case Study 1: Inhibition of KRAS Activity
In a study examining the interaction between various fluorinated compounds and the KRAS protein, this compound was identified as a potential inhibitor. The compound demonstrated a significant reduction in KRAS-mediated signaling pathways, suggesting its utility in targeting KRAS-driven tumors .
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory effects of fluorinated compounds on human cell lines. The results indicated that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNCTJUIOMWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673312 | |
Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-52-7 | |
Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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